
2-Pyrimidinamine, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminopyrimidine hydrochloride is a chemical compound with the molecular formula C4H6N2·HCl. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities and roles as building blocks in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Aminopyrimidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with hydrochloric acid. In a typical procedure, 2-aminopyrimidine is dissolved in concentrated hydrochloric acid, and the solution is cooled to 0°C. The mixture is stirred until a homogeneous solution is obtained .
Another method involves the metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. This procedure includes the condensation of 3-(1H-imidazol-1-yl)-1,3-diphenylprop-2-en-1-one with guanidine .
Industrial Production Methods
Industrial production of 2-aminopyrimidine hydrochloride typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminopyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfonyl compounds.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Reactions with halides to form substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Often involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Typically uses reducing agents such as sodium borohydride.
Substitution: Commonly employs halides and bases under controlled conditions.
Major Products Formed
Oxidation: Methylsulfonyl derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the halide used
Aplicaciones Científicas De Investigación
2-Aminopyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly β-glucuronidase inhibitors.
Medicine: Investigated for its antitrypanosomal and antiplasmodial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-aminopyrimidine hydrochloride varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, as a β-glucuronidase inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby reducing the pathological effects associated with increased enzyme activity . In antitrypanosomal and antiplasmodial applications, it interferes with the metabolic pathways of the parasites, leading to their death .
Comparación Con Compuestos Similares
2-Aminopyrimidine hydrochloride can be compared with other pyrimidine derivatives such as:
2-Aminopyridine: Used as a fluorescent label and in antimicrobial applications.
4,6-Dichloro-2-aminopyrimidine: Known for its use in the synthesis of β-glucuronidase inhibitors.
Pyrimethamine: An antimalarial drug that targets the folate pathway in parasites.
The uniqueness of 2-aminopyrimidine hydrochloride lies in its versatility and broad range of applications, from enzyme inhibition to antiparasitic activities, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
19868-02-1 |
|---|---|
Fórmula molecular |
C4H6ClN3 |
Peso molecular |
131.56 g/mol |
Nombre IUPAC |
pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C4H5N3.ClH/c5-4-6-2-1-3-7-4;/h1-3H,(H2,5,6,7);1H |
Clave InChI |
YDVHAJGGRNBAER-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzyl-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B15147814.png)
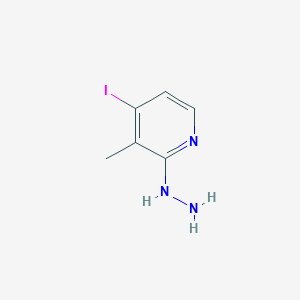
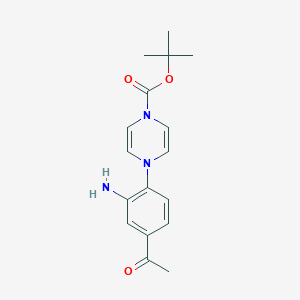

![1,5-dimethyl-4-{[(E)-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15147839.png)
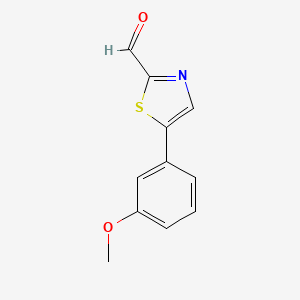
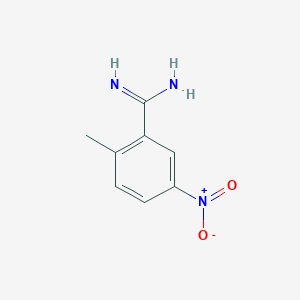
![N-{[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}cyclopropanecarboxamide](/img/structure/B15147859.png)
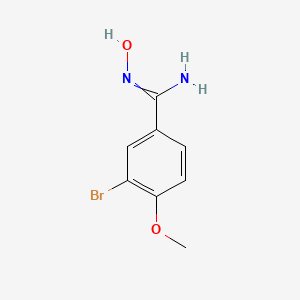
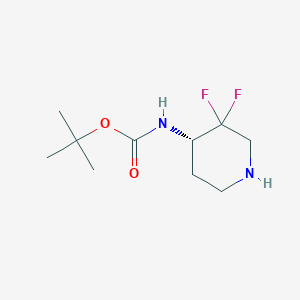
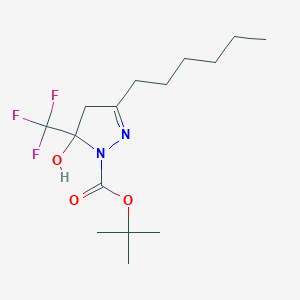
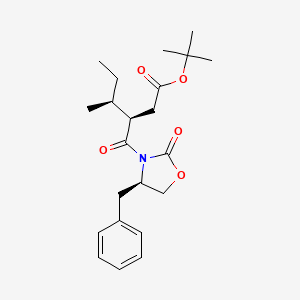

![2-[(3-chloro-2-methylphenyl)amino]-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone](/img/structure/B15147899.png)
